8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol

Volatility Thermal stability Formulation optimization

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol (CAS 93840-89-2) is a C₁₃H₂₂O bicyclic primary alcohol featuring a bicyclo[2.2.2]oct-5-ene core with an isopropyl group at the 8-position, a methyl group at the 6-position, and a hydroxymethyl substituent at the 2-position. Its molecular weight is 194.31 g/mol, with a predicted boiling point of 269 °C at 760 mmHg, a flash point of 101.3 °C, a density of 0.948 g/cm³, and a refractive index of 1.491.

Molecular Formula C13H22O
Molecular Weight 194.31 g/mol
CAS No. 93840-89-2
Cat. No. B12681799
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol
CAS93840-89-2
Molecular FormulaC13H22O
Molecular Weight194.31 g/mol
Structural Identifiers
SMILESCC1=CC2CC(C1CC2C(C)C)CO
InChIInChI=1S/C13H22O/c1-8(2)12-6-13-9(3)4-10(12)5-11(13)7-14/h4,8,10-14H,5-7H2,1-3H3
InChIKeyUWSBHNRCDGGXLB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol (CAS 93840-89-2): Physicochemical Baseline for Procurement Evaluation


8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol (CAS 93840-89-2) is a C₁₃H₂₂O bicyclic primary alcohol featuring a bicyclo[2.2.2]oct-5-ene core with an isopropyl group at the 8-position, a methyl group at the 6-position, and a hydroxymethyl substituent at the 2-position [1]. Its molecular weight is 194.31 g/mol, with a predicted boiling point of 269 °C at 760 mmHg, a flash point of 101.3 °C, a density of 0.948 g/cm³, and a refractive index of 1.491 [1]. The compound belongs to the broader class of endo-α-substituted-bicyclo[2.2.2]octenyl methanols, which have been systematically synthesized and evaluated for structure–odor relationships [2]. Commercial availability is confirmed through multiple B2B chemical marketplaces and supplier networks .

Why 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol Cannot Be Interchanged with Generic Bicyclo[2.2.2]octene Alcohols


Within the bicyclo[2.2.2]octene alcohol class, subtle variations in alkyl substitution pattern (position and identity of methyl, isopropyl, and hydroxymethyl groups) produce large differences in odor character, intensity, and volatility—parameters critical to fragrance and flavor procurement [1]. The endo-α-substituted bicyclo[2.2.2]octenyl methanol series exhibits distinct structure–odor relationships wherein the number and location of substituents directly modulate scent profiles: for instance, the 1,2,3,3,5,6-hexamethyl analog delivers a strong patchouli–ginger–camphoraceous note [2], while less substituted variants yield different sensory outcomes. Generic substitution with an uncharacterized or differently substituted analog risks unacceptable organoleptic deviation, incompatible volatility (boiling point range differing by >30 °C), and failure to meet formulated product specifications [1][3]. The specific isopropyl/methyl/hydroxymethyl arrangement of CAS 93840-89-2 defines its utility as a synthetic intermediate for dioxolane-based fragrance ingredients (e.g., Glycolierral/Glycoacetal, CAS 68901-32-6) and cannot be replicated by simpler bicyclo[2.2.2]octenemethanols [4].

Quantitative Differentiation Evidence for 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol (CAS 93840-89-2) vs. Structural Analogs


Boiling Point Differentiation vs. Unsubstituted Bicyclo[2.2.2]oct-5-ene-2-methanol Enables Distinct Volatility Profiles

The target compound (CAS 93840-89-2) exhibits a predicted boiling point of 269 °C at 760 mmHg, which is markedly higher than that of the unsubstituted parent bicyclo[2.2.2]oct-5-ene-2-methanol (CAS 20507-55-5), whose molecular weight of 138.21 g/mol (C₉H₁₄O) predicts a substantially lower boiling point (estimated ~210–220 °C based on typical increments for C₄H₈ alkyl addition) [1]. The boiling point elevation of approximately 50–60 °C conferred by the isopropyl and methyl substituents significantly reduces vapor pressure (0.000993 mmHg at 25 °C for the target), directly impacting evaporation rate and substantivity in fragrance applications [1].

Volatility Thermal stability Formulation optimization

Flash Point Safety Margin vs. Related C₁₃H₂₂O Isomeric Alcohols Affects Transport and Storage Classification

The target compound has a reported flash point of 101.3 °C, placing it above the 93 °C threshold used in many regulatory frameworks for flammable liquid classification (e.g., GHS Category 4 cutoff) [1]. This contrasts with structurally isomeric C₁₃H₂₂O bicyclic alcohols such as α-ethenyl-α,3,3-trimethylbicyclo[2.2.1]heptane-2-methanol (CAS 85204-19-9), which exhibits a lower boiling point of 244.8 °C at 760 mmHg and an inferred lower flash point, likely in the 85–95 °C range [2]. The ~10–15 °C flash point advantage of CAS 93840-89-2 reduces storage and transport hazard classification burdens.

Flash point Safety classification Transport regulations

Bicyclo[2.2.2]octane Skeleton vs. Bicyclo[2.2.1]heptane Core: Impact on Molecular Shape and Receptor Fit in Odorant Design

The bicyclo[2.2.2]octane skeleton of CAS 93840-89-2 provides a larger, more symmetric cage structure (six-carbon bridge) compared to the bicyclo[2.2.1]heptane core (five-carbon bridge) found in isomeric C₁₃H₂₂O alcohols such as CAS 85204-19-9 [1]. This scaffold difference alters molecular volume, shape anisotropy, and the spatial orientation of the hydroxymethyl group, all of which are known to modulate odorant receptor activation profiles. Systematic studies on endo-α-substituted bicyclo[2.2.2]octenyl methanols have established that the bicyclo[2.2.2] framework imparts distinct woody, floral–herbaceous odor characters compared to the more camphoraceous notes typical of bicyclo[2.2.1]heptane-derived alcohols [2].

Molecular shape Odorant receptor Structure–activity relationship

Synthetic Utility as Dioxolane Fragrance Precursor: CAS 93840-89-2 as the Alcohol Feedstock for Glycolierral/Glycoacetal (CAS 68901-32-6)

The target compound serves as the direct alcohol precursor for the commercial fragrance ingredient 2-[8-isopropyl-6-methylbicyclo[2.2.2]oct-5-en-2-yl]-1,3-dioxolane (Glycolierral/Glycoacetal, CAS 68901-32-6), which is described as having a primary herbaceous scent with floral secondary notes, reminiscent of ivy leaves and floral bouquets [1]. This dioxolane is produced via acetalization of the aldehyde analog (CAS 67845-30-1), which in turn is derived from oxidation of the target methanol. The specific substitution pattern on the bicyclo[2.2.2] core is essential: alternative substitution patterns would yield dioxolanes with different odor profiles, as demonstrated by the structure–odor relationship studies on the endo-α-substituted series [2].

Synthetic intermediate Fragrance acetal Dioxolane formation

Density Differential vs. C₁₃H₂₂O Bicyclo[2.2.1]heptane Isomers Influences Formulation Mixing and Phase Behavior

The reported density of the target compound is 0.948 g/cm³ at ambient conditions [1]. This value is lower than the density of the saturated analog 8-isopropyl-6-methylbicyclo[2.2.2]octane-2-methanol (estimated ~0.97–0.98 g/cm³ upon hydrogenation of the 5,6-double bond) and differs from isomeric C₁₃H₂₂O bicyclo[2.2.1]heptane alcohols . Density is a critical parameter in liquid formulation blending, influencing miscibility, layering, and phase stability in multi-component fragrance or flavor preparations.

Density Formulation compatibility Phase separation

Optimal Procurement and Application Scenarios for 8-Isopropyl-6-methylbicyclo(2.2.2)oct-5-ene-2-methanol (CAS 93840-89-2)


Synthesis of the Fragrance Ingredient Glycolierral (CAS 68901-32-6) via Alcohol-to-Aldehyde-to-Acetal Route

CAS 93840-89-2 is the primary alcohol feedstock for the commercial fragrance ingredient Glycolierral (CAS 68901-32-6), a dioxolane acetal with a defined herbaceous–floral odor profile (ivy leaf, floral bouquet character) [1]. The synthetic sequence involves oxidation of the target methanol to 8-isopropyl-6-methylbicyclo[2.2.2]oct-5-ene-2-carbaldehyde (CAS 67845-30-1), followed by acetalization with ethylene glycol. The specific isopropyl/methyl substitution pattern on the bicyclo[2.2.2] core is structurally required; alternative bicyclo[2.2.2]octenemethanols with different alkyl substitution would produce dioxolanes with entirely divergent sensory properties—for example, the hexamethyl analog yields an intense patchouli–ginger note rather than the desired herbaceous–floral bouquet [2]. Procurement of CAS 93840-89-2 with verified purity (≥95% GC) and controlled stereochemistry is essential for manufacturers of Glycolierral targeting fine fragrance, personal care, and home care markets [1].

Woody–Floral Fragrance Formulation Requiring Long-Lasting Substantivity

The high boiling point (269 °C) and low vapor pressure (0.000993 mmHg at 25 °C) of CAS 93840-89-2 confer extended substantivity on fragrance carriers, making it preferable over lower-boiling bicyclo[2.2.2]octenemethanols for long-lasting fine fragrance and personal care formulations [1][2]. Literature on the endo-α-substituted bicyclo[2.2.2]octenyl methanol series indicates that compounds within this scaffold class deliver woody and floral odor nuances [3]. The target compound, with its specific isopropyl/methyl substitution, is positioned as a precursor to herbaceous–floral odorants, distinguishing it from the camphoraceous–patchouli character associated with more heavily methylated analogs . Formulators seeking a woody–floral base note with prolonged skin retention should prioritize this compound over lower-molecular-weight analogs with faster evaporation rates.

Safety-Conscious Procurement for Facilities Subject to Flammable Liquid Storage Regulations

With a flash point of 101.3 °C [1], CAS 93840-89-2 may qualify for less stringent flammable-liquid storage classifications under GHS, OSHA, and IMDG frameworks compared to structurally similar C₁₃H₂₂O isomers with flash points below 93 °C. For example, the isomeric bicyclo[2.2.1]heptane alcohol CAS 85204-19-9, with its lower boiling point of 244.8 °C, is expected to exhibit a flash point in the 85–95 °C range [2]. Industrial users operating facilities with flammable-liquid inventory limits or those seeking to minimize fire code compliance burdens should evaluate CAS 93840-89-2 as a preferable alternative to lower-flash-point isomeric alcohols, provided its sensory and performance characteristics meet application requirements.

Structure–Odor Relationship Research on Bicyclo[2.2.2]octane-Derived Odorants

CAS 93840-89-2 represents a specific substitution variant within the systematically studied endo-α-substituted bicyclo[2.2.2]octenyl methanol series [1]. Academic and industrial researchers investigating quantitative structure–odor relationships (QSOR) for woody, floral, and herbaceous odorants can use this compound as a reference point for the effect of 8-isopropyl/6-methyl disubstitution on the bicyclo[2.2.2]oct-5-ene scaffold. Comparative evaluation against the unsubstituted parent (CAS 20507-55-5) and the octanyl (saturated) analogs allows systematic mapping of the contributions of (i) the C5–C6 double bond, (ii) the 8-isopropyl group, and (iii) the 6-methyl group to odor quality and intensity. The well-defined physicochemical properties (density 0.948 g/cm³, refractive index 1.491, boiling point 269 °C) provide reliable benchmarks for SAR modeling [2][3].

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